tert-Butyl (2-oxopropyl)carbamate

Catalog No.
S707777
CAS No.
170384-29-9
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (2-oxopropyl)carbamate

CAS Number

170384-29-9

Product Name

tert-Butyl (2-oxopropyl)carbamate

IUPAC Name

tert-butyl N-(2-oxopropyl)carbamate

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,11)

InChI Key

OZGMUQGCAFEQOX-UHFFFAOYSA-N

SMILES

CC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)CNC(=O)OC(C)(C)C

Synthesis and Characterization:

tert-Butyl (2-oxopropyl)carbamate, also known as BOC-acetone, is a chemical compound used in organic synthesis. Its synthesis involves the reaction of acetone with tert-butyl carbamate (Boc anhydride) in the presence of a catalyst. The resulting product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. []

tert-Butyl (2-oxopropyl)carbamate is an organic compound with the molecular formula C₈H₁₅NO₃ and a molecular weight of approximately 173.21 g/mol. It features a tert-butyl group bonded to a carbamate functional group, which is further connected to a 2-oxopropyl moiety. The compound is classified under the CAS number 170384-29-9 and has a density of about 1.0 g/cm³. Its boiling point is recorded at approximately 259.8 °C at 760 mmHg, while its flash point is around 110.9 °C .

Due to the lack of specific research on tert-Butyl (2-oxopropyl)carbamate, a mechanism of action cannot be established at this time.

Information on the safety hazards associated with tert-Butyl (2-oxopropyl)carbamate, including its toxicity, flammability, and reactivity, is not available in the scientific literature []. As a general precaution, it is recommended to handle unknown organic compounds with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Typical of carbamates, including hydrolysis, where it reacts with water to form the corresponding amine and carbon dioxide. It can also participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions. Additionally, it may engage in condensation reactions to form more complex molecules when reacted with aldehydes or ketones .

Synthesis of tert-butyl (2-oxopropyl)carbamate can be achieved through several methods:

  • Carbamate Formation: Reacting tert-butyl isocyanate with 2-oxopropanol under controlled conditions.
  • Direct Alkylation: Using alkyl halides in the presence of a base to facilitate the formation of the carbamate.
  • Carbonyl Addition: Employing carbonyl compounds in reactions with amines followed by subsequent protection as a carbamate .

These methods allow for the efficient production of tert-butyl (2-oxopropyl)carbamate while maintaining high yields.

tert-Butyl (2-oxopropyl)carbamate finds applications primarily in organic synthesis as a building block for more complex molecules. Its potential utility in pharmaceutical chemistry makes it relevant for drug development processes, particularly in creating compounds that may exhibit beneficial biological properties. Additionally, it may serve as an intermediate in agrochemical formulations .

Several compounds share structural similarities with tert-butyl (2-oxopropyl)carbamate, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
tert-Butyl (3-(methylamino)propyl)carbamate442514-22-90.85
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate82353-56-80.84
tert-Butyl (1-oxopropan-2-yl)carbamate114857-00-00.84
tert-Butyl (4-aminobutyl)carbamate68076-36-80.83
tert-Butyl 3-oxoazetidine-1-carboxylate398489-26-40.89

These similar compounds highlight the diversity within carbamates and their derivatives, showcasing varying degrees of biological activity and application potential. The uniqueness of tert-butyl (2-oxopropyl)carbamate lies in its specific structure that may confer distinct chemical reactivity and biological properties compared to its analogs .

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(2-Oxopropyl)carbamic acid tert-butyl ester

Dates

Last modified: 08-15-2023

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